7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Description
7-Phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS: 34102-81-3) is a fused heterocyclic compound with a molecular formula of C₁₂H₁₁N₅OS . This triazolopyrimidine derivative features a phenyl substituent at the 7-position and a ketone group at the 5-position of the pyrimidine ring. Its structure combines the pharmacophoric features of both triazole and pyrimidine moieties, making it a versatile scaffold in medicinal chemistry and materials science. The compound is commercially available in high-purity forms (up to 99.999%) and is utilized in drug discovery, agrochemical research, and coordination chemistry .
Properties
IUPAC Name |
7-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)15-11(14-10)12-7-13-15/h1-7H,(H,12,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUIPZKNCVNUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine; reactions are conducted in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the parent compound. These derivatives often exhibit different biological activities and can be used for further research and development .
Scientific Research Applications
7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: Used in the development of agrochemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP in cells. This can result in various physiological effects, including vasodilation and anti-inflammatory responses .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility: The 5-ketone group in 7-phenyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one reduces aqueous solubility compared to amino-substituted analogs (e.g., 7-amino-6-methyl derivatives) .
- Thermal Stability : Chloro and bromo derivatives (e.g., 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine) exhibit higher melting points (146–148°C) due to stronger intermolecular halogen bonding .
Biological Activity
7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer potential and mechanisms of action.
- Chemical Formula : C11H8N4O
- Molecular Weight : 212.21 g/mol
- CAS Number : 34102-81-3
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.060 | Inhibition of tubulin assembly |
| A549 | 0.043 | Potent antiproliferative activity |
| HT29 | 0.038 | Inhibition of cell migration and apoptosis |
| MDA-MB-231 | 0.430 | Reduced activity compared to other cell lines |
These findings indicate that this compound exhibits significant potency against cancer cells, particularly through mechanisms involving tubulin inhibition and apoptosis induction .
The biological activity of this compound is attributed to its ability to interfere with cellular processes:
- Tubulin Assembly Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitosis. This mechanism is particularly effective in cancer cells that are highly dependent on rapid cell division .
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells. This is evidenced by DNA fragmentation and activation of apoptotic pathways .
- Target Selectivity : The compound exhibits selective activity against certain cancer types, indicating potential for targeted therapy applications .
Case Studies
A notable study investigated the effects of this compound on various cancer cell lines:
- HeLa Cells : The compound showed an IC50 value of 60 nM, demonstrating high potency.
- A549 and HT29 Cells : The compound exhibited IC50 values of 43 nM and 38 nM respectively, indicating strong antiproliferative effects.
These results suggest a promising avenue for further research into the use of this compound as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via cyclocondensation reactions using catalysts like tetramethyldiaminophosphine (TMDP) in ethanol/water (1:1 v/v) solvent systems. Reaction progress is monitored by TLC, and purity is confirmed via melting point analysis and NMR spectroscopy (¹H and ¹³C). For example, ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolopyrimidine-6-carboxylate was synthesized using TMDP, yielding 92% under optimized conditions .
Q. What spectroscopic techniques are most reliable for characterizing triazolopyrimidine derivatives?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~165 ppm) .
- TLC : Monitors reaction progress using silica gel plates with UV detection .
- Microanalysis : Validates elemental composition (C, H, N) with a Perkin-Elmer 240-B analyzer .
Q. How can researchers ensure reproducibility in triazolopyrimidine synthesis?
- Methodology :
- Use standardized catalysts (e.g., TMDP over piperidine due to safety and availability ).
- Control solvent ratios (ethanol/water 1:1 v/v) and reaction temperatures (80–100°C) .
- Validate intermediates via melting point consistency (±2°C deviation) .
Advanced Research Questions
Q. How to address contradictions in catalytic efficiency between TMDP and other catalysts in triazolopyrimidine synthesis?
- Methodology : TMDP is preferred over piperidine due to higher catalytic activity (yields >90% vs. 70–80%) and reduced regulatory hurdles (piperidine is restricted in some regions as a precursor for illicit drugs). Comparative studies using kinetic analysis (e.g., reaction rate constants) and safety assessments (LD₅₀ values) can resolve discrepancies .
Q. What strategies confirm the tautomeric forms of triazolopyrimidines in solid-state vs. solution?
- Methodology :
- X-ray crystallography : Resolves solid-state tautomers (e.g., 4,7-phenanthrolinium perchlorate cocrystal analysis ).
- Solution NMR : Detects dynamic tautomerism via temperature-dependent chemical shifts .
Q. How to design experiments to evaluate the bioactivity of triazolopyrimidine derivatives against specific enzyme targets?
- Methodology :
- Molecular docking : Predict binding affinity to targets (e.g., kinases, proteases) using software like AutoDock .
- In vitro assays : Test inhibitory activity (IC₅₀) via fluorescence-based enzymatic assays (e.g., HSV-1 thymidine kinase inhibition ).
- SAR studies : Modify substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to correlate structure with activity .
Q. How can computational methods resolve ambiguities in reaction mechanisms for triazolopyrimidine formation?
- Methodology :
- DFT calculations : Model transition states and intermediates (e.g., cyclocondensation steps).
- Kinetic isotope effects : Validate proposed mechanisms using deuterated reagents .
Q. What purification challenges arise in triazolopyrimidine synthesis, and how are they mitigated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
